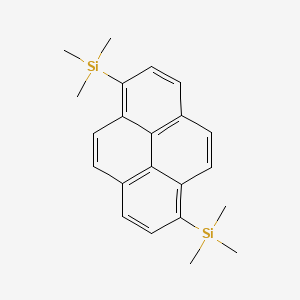![molecular formula C14H26N2O4S B12572750 Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester CAS No. 503310-64-3](/img/structure/B12572750.png)
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is a chemical compound with the molecular formula C15H28N2O4S. It is known for its unique structure, which includes a carbamic acid group, a dicyclohexylamino group, and a sulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester typically involves the reaction of dicyclohexylamine with a sulfonyl chloride derivative, followed by the introduction of a carbamic acid ester group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, ethyl ester
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, propyl ester
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, butyl ester
Uniqueness
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
503310-64-3 |
|---|---|
Fórmula molecular |
C14H26N2O4S |
Peso molecular |
318.43 g/mol |
Nombre IUPAC |
methyl N-(dicyclohexylsulfamoyl)carbamate |
InChI |
InChI=1S/C14H26N2O4S/c1-20-14(17)15-21(18,19)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17) |
Clave InChI |
DEFWQRKDFLFHIE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NS(=O)(=O)N(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


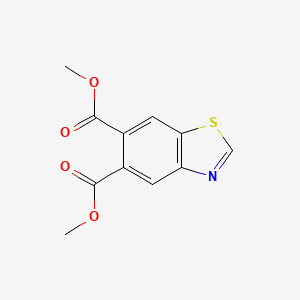
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)


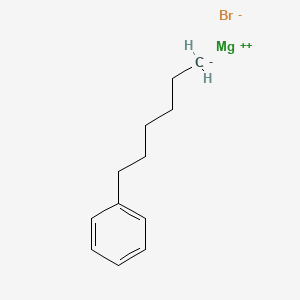

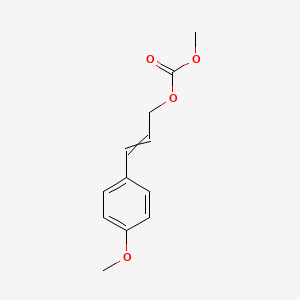
![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)
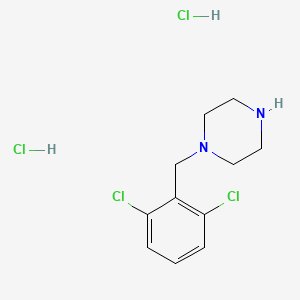
![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
